3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
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Overview
Description
3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[321]octan-8-yl}propan-1-one is a complex organic compound featuring a bromophenyl group and an 8-azabicyclo[321]octane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of tropane alkaloids . This process often involves the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological systems, making it a potential candidate for drug discovery and development.
Medicine: Its unique scaffold is of interest in the design of pharmaceuticals targeting neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with molecular targets in biological systems. The 8-azabicyclo[3.2.1]octane scaffold is known to interact with neurotransmitter receptors, potentially modulating their activity . This interaction can influence various signaling pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share the 8-azabicyclo[3.2.1]octane scaffold and exhibit similar biological activities.
Fentanyl Analogues: These compounds have structural similarities and are known for their potent pharmacological effects.
Uniqueness
3-(2-bromophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is unique due to the presence of the bromophenyl group, which can participate in various chemical reactions, enhancing its versatility in synthetic applications. Additionally, its specific stereochemistry and molecular structure contribute to its distinct biological activities.
Properties
IUPAC Name |
3-(2-bromophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-12-10-14-7-8-15(11-12)19(14)17(20)9-6-13-4-2-3-5-16(13)18/h2-5,14-15H,1,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRFBWYCKRXPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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